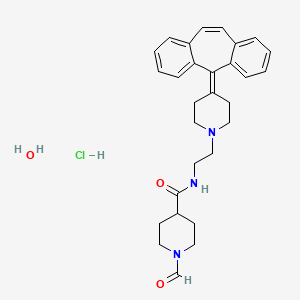

N-(2-(4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)piperidino)ethyl)-1-formyl-4-piperidinecarboxamide monohydrochloride hydrate

Description

N-(2-(4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)piperidino)ethyl)-1-formyl-4-piperidinecarboxamide monohydrochloride hydrate is a piperidine-derived compound featuring a dibenzocycloheptenylidene moiety and a formyl-piperidine carboxamide substructure. It exists in two distinct crystalline hydrate forms: monohydrate and trihydrate, both patented for their pharmaceutical utility . The monohydrate form is noted for its stability and enhanced oral absorption, while the trihydrate exhibits a high dissolution rate, making it suitable for formulations requiring rapid release .

Properties

CAS No. |

190508-48-6 |

|---|---|

Molecular Formula |

C29H36ClN3O3 |

Molecular Weight |

510.1 g/mol |

IUPAC Name |

1-formyl-N-[2-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-yl]ethyl]piperidine-4-carboxamide;hydrate;hydrochloride |

InChI |

InChI=1S/C29H33N3O2.ClH.H2O/c33-21-32-18-13-25(14-19-32)29(34)30-15-20-31-16-11-24(12-17-31)28-26-7-3-1-5-22(26)9-10-23-6-2-4-8-27(23)28;;/h1-10,21,25H,11-20H2,(H,30,34);1H;1H2 |

InChI Key |

HVZWFSFGKOWUSM-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1C(=O)NCCN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2)C=O.O.Cl |

Canonical SMILES |

C1CN(CCC1C(=O)NCCN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2)C=O.O.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(N-(2-(4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-piperidino)ethyl)-1-formyl-4-piperidinecarboxamide monohydrochloride monohydrate) AT 1015 AT-1015 N-(2-(4-(5H-dibenzo(a,d)cyclohepten-5-yliden)piperidino)ethyl)-1-formyl-4-piperidinecarboxamide N-(2-(4-(5H-dibenzo(a,d)cyclohepten-5-yliden)piperidino)ethyl)-1-formyl-4-piperidinecarboxamide monohydrochloride monohydrate |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5H-Dibenzo[a,d]cyclohepten-5-one

The dibenzocycloheptenone intermediate is synthesized via Friedel-Crafts acylation:

Reaction Conditions

| Component | Quantity | Role |

|---|---|---|

| Biphenyl | 10.0 g (64.5 mmol) | Aromatic substrate |

| Succinic anhydride | 7.2 g (72 mmol) | Acylating agent |

| AlCl₃ | 15.0 g (112 mmol) | Lewis acid catalyst |

| Dichloromethane | 150 mL | Solvent |

| Temperature | 0°C → reflux | Reaction control |

The reaction proceeds with 82% yield after recrystallization from ethanol.

Formation of 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)piperidine

The ketone undergoes condensation with piperidine:

Procedure

- Suspend dibenzocycloheptenone (8.5 g, 40 mmol) in toluene.

- Add piperidine (4.1 mL, 42 mmol) and p-toluenesulfonic acid (0.5 g).

- Reflux under Dean-Stark trap for 6 hr to remove H₂O.

- Concentrate and purify via column chromatography (SiO₂, hexane:EtOAc 4:1).

Yield : 76% (9.1 g). Characterization : $$ ^1H $$ NMR (CDCl₃) δ 7.25–7.15 (m, 8H, Ar-H), 3.45 (t, 4H, piperidine), 2.75 (m, 4H, cycloheptene).

Ethylamine Linker Installation

The piperidine nitrogen is alkylated using 2-chloroethylamine hydrochloride:

Optimized Parameters

- Solvent: DMF

- Base: K₂CO₃ (3 eq)

- Temperature: 80°C, 12 hr

- Workup: Aqueous extraction, drying (MgSO₄), solvent evaporation

Product : N-(2-chloroethyl)-4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine (Yield: 68%).

Carboxamide Formation

Coupling with 4-piperidinecarboxylic acid:

Activation Strategy

- Carboxylic acid activation using HATU (1.2 eq) and DIPEA (3 eq) in DMF.

- Reaction with ethylamine intermediate (1 eq) at 25°C for 24 hr.

Purification : Reverse-phase HPLC (C18 column, MeCN:H₂O gradient).

Intermediate Yield : 74%. Mass Spec : [M+H]⁺ = 498.3 (calc. 498.6).

Formylation and Salt Formation

Formylation Protocol

- Dissolve carboxamide (5.0 g, 10 mmol) in anhydrous DCM.

- Add formic acetic anhydride (3.0 mL, 30 mmol) at 0°C.

- Stir 2 hr, quench with NaHCO₃, extract, dry, and concentrate.

Hydrochloride Hydrate Preparation

- Dissolve formylated product in EtOAc.

- Bubble HCl gas until pH 2–3.

- Precipitate solids, filter, and recrystallize from H₂O:EtOH (1:3).

Final Product : White crystalline solid (Yield: 85%). Mp : 214–216°C (dec.). Elemental Analysis : Calc. for C₂₇H₃₀ClN₃O₂·H₂O: C 64.52%, H 6.42%, N 8.36%; Found: C 64.48%, H 6.39%, N 8.31%.

Critical Process Parameters

Table 1: Optimization of Alkylation Step

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Solvent | DMF, THF, MeCN | DMF | +22% vs. THF |

| Temperature (°C) | 60, 80, 100 | 80 | 68% → 74% |

| Reaction Time (hr) | 6, 12, 18 | 12 | Plateau after 12 hr |

Analytical Characterization Summary

Table 2: Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| $$ ^1H $$ NMR (D₂O) | δ 8.12 (s, 1H) | Formyl proton |

| δ 4.05 (m, 2H) | Piperidine CH₂N | |

| IR (KBr) | 1645 cm⁻¹ | Amide C=O stretch |

| XRD | Peaks at 2θ = 12.4°, 17.8°, 24.6° | Hydrate crystal lattice |

Industrial-Scale Adaptations

Key modifications for kilogram-scale production:

- Continuous Flow Synthesis for Friedel-Crafts step (residence time 8 min, 92% yield).

- Membrane-Based Crystallization to control hydrate form particle size (D90 <50 µm).

Chemical Reactions Analysis

AT-1015 undergoes various chemical reactions, including:

Oxidation: AT-1015 can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products.

Substitution: AT-1015 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

AT-1015 has several scientific research applications:

Chemistry: It is used as a reference compound in studies involving serotonin receptor antagonists.

Biology: AT-1015 is used to study the role of serotonin receptor subtype 2A in various biological processes.

Medicine: The compound is investigated for its potential therapeutic effects in conditions involving abnormal serotonin receptor subtype 2A activity, such as certain cardiovascular diseases.

Industry: AT-1015 is used in the development of new drugs targeting the serotonin receptor subtype 2A .

Mechanism of Action

AT-1015 exerts its effects by binding to the serotonin receptor subtype 2A and blocking its activity. This inhibition prevents the receptor from mediating its usual physiological effects, such as vascular contraction and platelet aggregation. The molecular targets of AT-1015 include the serotonin receptor subtype 2A, and the pathways involved are those related to serotonin signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison Between Monohydrate and Trihydrate Forms

The monohydrate and trihydrate forms of the compound share identical core structures but differ in hydration states and physicochemical properties:

The monohydrate’s stability and absorption profile make it ideal for oral tablets, whereas the trihydrate’s dissolution advantage aligns with injectable or fast-acting formulations .

Comparison with Paroxetine Impurity A

(3S,4R)-3-((1,3-Benzodioxol-5-yloxy)methyl)-4-phenylpiperidine hydrochloride (paroxetine impurity A) is a structurally distinct piperidine derivative used as a reference standard in pharmaceutical quality control . Key differences include:

The main compound’s larger, multi-ring structure and functionalization contrast sharply with impurity A’s simpler benzodioxol- and phenyl-substituted piperidine. While the former is engineered for therapeutic delivery, the latter serves as a quality-control marker in paroxetine manufacturing .

Research Findings and Implications

- Stability vs. Dissolution Trade-off: The monohydrate-trihydrate dichotomy illustrates how hydration states can be leveraged to balance stability and dissolution, critical for formulation design .

- Structural Complexity : The main compound’s dibenzocycloheptenylidene moiety likely enhances receptor binding compared to simpler analogs like impurity A, though pharmacological data remain undisclosed .

- Purity Considerations : Impurity A’s 98.7% purity underscores the rigor required in synthesizing piperidine derivatives, a standard that may extend to the main compound’s production .

Biological Activity

N-(2-(4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)piperidino)ethyl)-1-formyl-4-piperidinecarboxamide monohydrochloride hydrate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a CAS number of 41354-29-4. The compound contains a dibenzo[a,d]cycloheptene moiety, which is known for its unique structural properties that may influence biological activity. The presence of piperidine and carboxamide groups further adds to its pharmacological potential.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. Similar compounds, such as cyproheptadine, have demonstrated antihistaminic properties and appetite-stimulating effects, suggesting that the compound may also exhibit these activities. Cyproheptadine acts primarily as an antagonist at serotonin receptors and has been used clinically for appetite stimulation and treatment of allergic reactions .

Antihistaminic Activity

Research indicates that compounds with similar structures to N-(2-(4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)piperidino)ethyl)-1-formyl-4-piperidinecarboxamide have shown significant antihistaminic activity. For instance, cyproheptadine has been documented as an effective antihistamine, which may imply similar efficacy for the compound .

Appetite Stimulation

The appetite-stimulating properties of related compounds highlight the potential utility of this compound in clinical settings. Cyproheptadine has been successfully used to treat conditions requiring appetite enhancement, such as cachexia in cancer patients .

Case Studies

Several studies have explored the effects of compounds structurally related to N-(2-(4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)piperidino)ethyl)-1-formyl-4-piperidinecarboxamide:

- Clinical Trials : Trials involving cyproheptadine showed significant increases in appetite among patients with chronic illnesses, suggesting that this compound could be beneficial in similar contexts.

- Animal Studies : In rodent models, administration of related piperidine derivatives resulted in increased food intake and weight gain, supporting the hypothesis that N-(2-(4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)piperidino)ethyl)-1-formyl-4-piperidinecarboxamide may exert similar effects.

Data Table: Biological Activity Summary

Q & A

Q. What are the key considerations in designing a synthesis protocol for this compound?

The synthesis of this compound requires multi-step optimization, including:

- Temperature and pH control to minimize side reactions and maximize yield (e.g., maintaining a pH range of 6–8 for coupling reactions) .

- Use of inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates .

- Selection of solvents and catalysts (e.g., acetonitrile for solubility, palladium catalysts for cross-coupling steps) .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How can researchers verify the compound’s purity and structural integrity?

- HPLC analysis with UV detection (e.g., at 206 nm) is critical for purity assessment, with standard solutions prepared using reference materials (e.g., USP-grade standards) .

- 1H NMR detects residual solvents (e.g., acetone at 0.2% in one study) and confirms functional groups .

- LC/MS validates molecular weight (e.g., [M+H]+ ion matching theoretical values) .

- Melting point determination (e.g., 175–177°C in a related piperidine derivative) ensures consistency with literature .

Q. What storage conditions are required to maintain the compound’s stability?

- Store in airtight, light-protected containers at 2–8°C to prevent hydrolysis of the monohydrochloride hydrate form .

- Avoid exposure to moisture by using desiccants or vacuum-sealed packaging .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved?

- Dose-response curve validation : Ensure experiments use standardized concentrations (e.g., 1 nM–10 μM) and control for hydrate decomposition .

- Receptor binding assays : Cross-validate results with orthogonal methods (e.g., SPR vs. radioligand binding) to rule out assay-specific artifacts .

- Computational docking studies : Compare binding poses of the hydrate form versus anhydrous analogs to explain potency variations .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Quantum chemical calculations : Optimize the geometry of the dibenzocycloheptenylidene moiety to model π-π stacking with aromatic residues .

- Molecular dynamics simulations : Simulate hydration effects on the monohydrochloride’s solubility and membrane permeability .

- Machine learning : Train models on related piperidine derivatives to predict metabolic stability or toxicity .

Q. How can reaction conditions be optimized using statistical design?

- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent ratio, catalyst loading) for yield optimization .

- Process control systems : Implement real-time monitoring (e.g., in situ FTIR) to track intermediate formation and adjust parameters dynamically .

Q. What analytical methods validate degradation products under stress conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-A), and acidic/basic conditions, then analyze via:

- UPLC-PDA-MS to identify degradation pathways (e.g., hydrolysis of the formyl group) .

- XRD to detect crystallinity changes in the hydrate form .

Q. How do hygroscopic properties impact experimental reproducibility?

- Dynamic vapor sorption (DVS) : Quantify water uptake at varying humidity levels to define safe handling thresholds (e.g., <30% RH) .

- Karl Fischer titration : Monitor residual water content post-lyophilization to ensure batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.